(αR)​-α-​[[(1,​1-Dimethylethoxy)​carbonyl]​amino]​-​2-pyridinepropanoic Acid (αR)​-α-​[[(1,​1-Dimethylethoxy)​carbonyl]​amino]​-​2-pyridinepropanoic Acid
Brand Name: Vulcanchem
CAS No.: 98266-32-1
VCID: VC0031712
InChI: InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-6-4-5-7-14-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=CC=N1)C(=O)O
Molecular Formula: C13H18N2O4
Molecular Weight: 266.29 g/mol

(αR)​-α-​[[(1,​1-Dimethylethoxy)​carbonyl]​amino]​-​2-pyridinepropanoic Acid

CAS No.: 98266-32-1

Reference Standards

VCID: VC0031712

Molecular Formula: C13H18N2O4

Molecular Weight: 266.29 g/mol

(αR)​-α-​[[(1,​1-Dimethylethoxy)​carbonyl]​amino]​-​2-pyridinepropanoic Acid - 98266-32-1

CAS No. 98266-32-1
Product Name (αR)​-α-​[[(1,​1-Dimethylethoxy)​carbonyl]​amino]​-​2-pyridinepropanoic Acid
Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol
IUPAC Name (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid
Standard InChI InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-6-4-5-7-14-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1
Standard InChIKey KMODKKCXWFNEIK-SNVBAGLBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=N1)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC=N1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC=N1)C(=O)O
Synonyms (R)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pyridinepropanoic Acid; (R)-2-[(tert-Butoxycarbonyl)amino]-3-(pyridin-2-yl)propionic Acid; (R)-2-tert-Butoxycarbonylamino-3-(pyridin-2-yl)propionic Acid; BOC-D-Pya-OH
PubChem Compound 7019139
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator